molecular formula C67H133N7O32 B13715787 N-(acid-PEG10)-N-bis(PEG10-azide)

N-(acid-PEG10)-N-bis(PEG10-azide)

Cat. No.: B13715787
M. Wt: 1548.8 g/mol
InChI Key: NYTWWULSLUXXBT-UHFFFAOYSA-N
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Description

N-(acid-PEG10)-N-bis(PEG10-azide) is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of an acid group and two azide groups attached to a PEG chain. PEG derivatives are widely used in various fields due to their biocompatibility, solubility in water, and ability to modify the properties of other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acid-PEG10)-N-bis(PEG10-azide) typically involves the following steps:

    Activation of PEG: The PEG chain is first activated by converting it into a reactive intermediate, such as a PEG-tosylate or PEG-mesylate.

    Introduction of Acid Group: The activated PEG is then reacted with a carboxylic acid derivative to introduce the acid group.

    Azide Functionalization:

Industrial Production Methods

Industrial production of N-(acid-PEG10)-N-bis(PEG10-azide) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Activation: Large quantities of PEG are activated using industrial-scale reactors.

    Controlled Reactions:

    Purification: The final product is purified using techniques such as chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(acid-PEG10)-N-bis(PEG10-azide) undergoes various chemical reactions, including:

    Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions.

    Click Chemistry: The azide groups are highly reactive in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Common Reagents and Conditions

    Sodium Azide:

    Copper Catalysts: Employed in click chemistry reactions.

    Carboxylic Acid Derivatives:

Major Products

The major products formed from these reactions include various PEG derivatives with modified functional groups, which can be used for further applications in bioconjugation and drug delivery.

Scientific Research Applications

N-(acid-PEG10)-N-bis(PEG10-azide) has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, to enhance their properties.

    Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Applied in the production of PEGylated materials, which have improved properties for various industrial applications.

Mechanism of Action

The mechanism of action of N-(acid-PEG10)-N-bis(PEG10-azide) involves its ability to modify other molecules through its reactive functional groups. The azide groups can participate in click chemistry reactions, allowing for the efficient conjugation of the compound to other molecules. This modification can alter the properties of the target molecules, such as their solubility, stability, and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Bis-PEG10-acid: Contains two acid groups instead of azide groups.

    Azido-PEG10-amine: Contains an amine group instead of an acid group.

    Bis-PEG10-NHS ester: Contains NHS ester groups instead of azide groups.

Uniqueness

N-(acid-PEG10)-N-bis(PEG10-azide) is unique due to the presence of both acid and azide groups, which allows for versatile chemical modifications. This dual functionality makes it particularly useful in applications requiring bioconjugation and drug delivery.

Properties

Molecular Formula

C67H133N7O32

Molecular Weight

1548.8 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C67H133N7O32/c68-72-70-2-8-78-14-20-84-26-32-90-38-44-96-50-56-102-62-65-105-59-53-99-47-41-93-35-29-87-23-17-81-11-5-74(4-10-80-16-22-86-28-34-92-40-46-98-52-58-104-64-61-101-55-49-95-43-37-89-31-25-83-19-13-77-7-1-67(75)76)6-12-82-18-24-88-30-36-94-42-48-100-54-60-106-66-63-103-57-51-97-45-39-91-33-27-85-21-15-79-9-3-71-73-69/h1-66H2,(H,75,76)

InChI Key

NYTWWULSLUXXBT-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O

Origin of Product

United States

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